![molecular formula C14H21N3O3 B1449791 (4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester CAS No. 952182-13-7](/img/structure/B1449791.png)
(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester
Overview
Description
(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester (HIPB-CBTE) is a synthetic organic compound which has been used as a reagent in a variety of organic and inorganic reactions. It is a versatile reagent which has been employed in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in various reactions, such as the Diels-Alder reaction. HIPB-CBTE has been studied for its potential biological activity, and it has been shown to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The chemical synthesis and characterization of related carbamic acid tert-butyl esters have been extensively studied. For instance, research on diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives highlighted the synthesis of multiple related compounds, showcasing the versatility of carbamic acid tert-butyl esters in asymmetric synthesis processes (Garcia et al., 2006). Similarly, the preparation and structural analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester through FT-NMR and X-ray diffraction studies underscore the compound's structural significance and the interactions stabilizing its crystal packing (Kant et al., 2015).
Reaction Mechanisms and Applications
The development of novel methodologies for activating carboxylic acids using dialkyl pyrocarbonates, including di-tert.-butyl pyrocarbonate, has opened new avenues for synthesizing anhydrides and esters of N-protected amino acids (Pozdnev, 2009). This highlights the role of carbamic acid tert-butyl esters in facilitating complex organic synthesis processes. Additionally, research into the unexpected cleavage of C–S bonds during the hydrazination of related esters further expands our understanding of reaction mechanisms and the synthesis of acyl hydrazides (Nordin et al., 2016).
properties
IUPAC Name |
tert-butyl N-[(4E)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOJRZVMPVFMV-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C(=N\O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyimino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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